[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
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Overview
Description
[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol is a complex organic compound with a unique structure that combines elements of pyrrolidine and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.
Introduction of the Morpholine Moiety:
Methylation: The compound is then methylated at the appropriate position to introduce the methyl group.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This typically includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol can be compared with other similar compounds, such as:
[(4S,8aR)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol: This compound has an aminomethyl group instead of a methyl group, which may result in different chemical and biological properties.
[(4S,8aR)-4-(hydroxymethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol: The presence of a hydroxymethyl group can influence the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
Properties
IUPAC Name |
[(4S,8aR)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(6-11)7-12-5-8-3-2-4-10(8)9/h8,11H,2-7H2,1H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVDZMNFQWOQNJ-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC2N1CCC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(COC[C@@H]2N1CCC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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